molecular formula C21H26N2OS B11798026 (2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11798026
M. Wt: 354.5 g/mol
InChI Key: MPVIFQVTFGSWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a pyridine ring, a piperidine ring, and a phenyl group, making it a versatile molecule in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require controlled temperatures, ranging from -78°C for some reductions to 150°C for certain substitutions. Solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are commonly used .

Major Products

The major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
  • 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic Acid

Uniqueness

What sets (2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone apart from similar compounds is its unique combination of functional groups, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

[2-(2-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C21H26N2OS/c1-21(2,3)25-19-17(12-9-14-22-19)18-13-7-8-15-23(18)20(24)16-10-5-4-6-11-16/h4-6,9-12,14,18H,7-8,13,15H2,1-3H3

InChI Key

MPVIFQVTFGSWHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.